molecular formula C9H14O2 B2965413 2-Spiro[3.3]heptan-3-ylacetic acid CAS No. 2309457-81-4

2-Spiro[3.3]heptan-3-ylacetic acid

Cat. No.: B2965413
CAS No.: 2309457-81-4
M. Wt: 154.209
InChI Key: FEVBUYYMHSYKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Spiro[3.3]heptan-3-ylacetic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.3]heptane core, which is a saturated benzene bioisostere. The molecular formula of this compound is C9H14O2, and it has a molecular weight of 154.209 g/mol. The spirocyclic structure imparts distinct physicochemical properties, making it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Spiro[3.3]heptan-3-ylacetic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method is the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This method allows for the formation of the spirocyclic core with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for large-scale production are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions: 2-Spiro[3.3]heptan-3-ylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spirocyclic core allows for substitution reactions at specific positions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Spiro[3.3]heptan-3-ylacetic acid has a wide range of applications in scientific research:

    Chemistry: The compound serves as a valuable scaffold in the design of bioactive molecules and drug candidates.

    Biology: Its unique structure allows for the exploration of new biological pathways and targets.

    Medicine: The spirocyclic core is incorporated into various drug molecules, enhancing their potency and selectivity.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Spiro[3.3]heptan-3-ylacetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, leading to distinct biological effects. The non-coplanar exit vectors of the spiro[3.3]heptane core enable it to mimic the mono-, meta-, and para-substituted benzene rings in drugs .

Comparison with Similar Compounds

  • Bicyclo[1.1.1]pentane
  • Cubane
  • Bicyclo[2.2.2]octane
  • 2-Oxabicyclo[2.2.2]octane

Comparison: 2-Spiro[3.3]heptan-3-ylacetic acid is unique due to its non-coplanar exit vectors, which distinguish it from other saturated benzene bioisosteres . This feature allows it to mimic various substituted benzene rings, making it a versatile scaffold in drug design and medicinal chemistry.

Properties

IUPAC Name

2-spiro[3.3]heptan-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)6-7-2-5-9(7)3-1-4-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVBUYYMHSYKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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